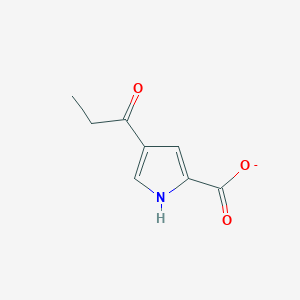

4-Propionyl-1H-pyrrole-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

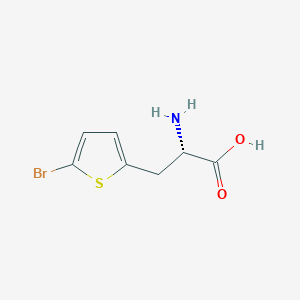

The synthesis of 4-Propionyl-1H-pyrrole-2-carboxylic acid derivatives and related compounds involves innovative methods, including unusual coupling reactions and cycloadditions. For instance, Alizadeh et al. (2008) reported a facile synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation of acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008). Another method described by Law et al. (1984) involves the reaction of 2H-azirines with enamines, leading to pyrrole-2-carboxylic acid derivatives (Law, Lai, Sammes, Katritzky, & Mak, 1984).

Molecular Structure Analysis

Xiang (2005) synthesized and analyzed the crystal structure of 3-(Pyrrole-2?-carboxamido)propanoic acid, revealing significant insights into the molecular arrangement and interactions within the crystal lattice (Zeng Xiang, 2005).

Chemical Reactions and Properties

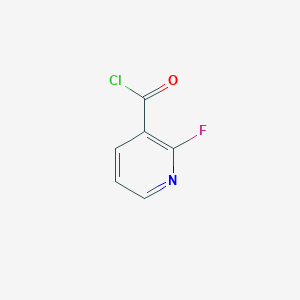

Pyrrole-2-carboxylic acid has been identified as an effective ligand in Cu-catalyzed reactions, demonstrating the compound's utility in synthetic organic chemistry (Ryan A. Altman, Anderson, & Buchwald, 2008). Additionally, its decarboxylation process under acidic conditions highlights interesting aspects of its chemical behavior (S. Mundle & Kluger, 2009).

Physical Properties Analysis

The synthesis, structure, and electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole showcase the compound's interesting physical properties, particularly in the context of polymer science (Nigel A Lengkeek, Harrowfield, & George A. Koutsantonis, 2010).

Chemical Properties Analysis

The acylation of pyrrolidine-2,4-diones, leading to 3-acyltetramic acids, provides insight into the chemical properties and potential reactivity of the compound under study (Raymond C. F. Jones, Begley, Peterson, & Sumaria, 1990). Moreover, the synthesis and purification of L-pyrroline-5-carboxylic acid highlight the compound's role and utility in biological systems (R. Smith, Downing, & Phang, 1977).

Aplicaciones Científicas De Investigación

Molecular Recognition with Calix[4]pyrrole Receptors :

- Water-soluble receptors incorporating carboxylic acids on aryl extended calix[4]pyrrole are able to bind aromatic N-oxides in water through hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions (Verdejo, Gil-Ramírez, & Ballester, 2009).

Method for Determining Urinary δ-Aminolevulinic Acid for Lead Exposure Analysis :

- A method for analyzing urinary δ-aminolevulinic acid, involving the condensation with ethyl acetoacetate to form a pyrrole derivative for colorimetric detection, suggests potential applications in lead exposure monitoring (Tomokuni & Ogata, 1972).

Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives :

- Facile synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives using acetylenic esters and α-amino acids indicates their potential in organic synthesis (Alizadeh, Hosseinpour, & Rostamnia, 2008).

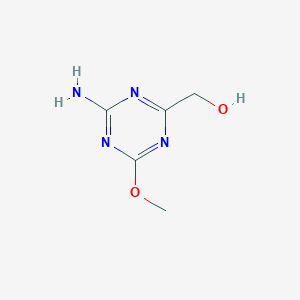

New Synthesis of 4-Aminopyrrole-2-carboxylates :

- The synthesis of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters demonstrates the potential for synthesizing pyrrole derivatives for various applications (Marcotte & Lubell, 2002).

Pyrrole-2-carboxylic Acid in Cu-Catalyzed Reactions :

- Pyrrole-2-carboxylic acid is effective as a ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, suggesting its role in facilitating organic reactions (Altman, Anderson, & Buchwald, 2008).

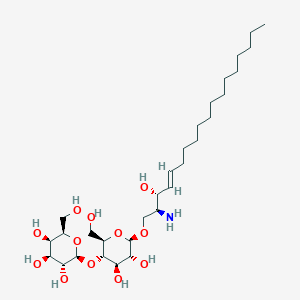

Carboxylic Acid-Functionalized Polypyrrole-Silica Microparticles :

- The creation of carboxylic acid-functionalized polypyrrole-silica microparticles for use in biomedical applications, such as immunodiagnostic assays, highlights the biomedical potential of these compounds (Maeda, Corradi, & Armes, 1995).

Decarboxylation of Pyrrole-2-carboxylic Acid :

- The study of the decarboxylation of pyrrole-2-carboxylic acid in acidic solutions provides insights into chemical reaction mechanisms that could be relevant in synthetic chemistry (Mundle & Kluger, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H320, and H335 , which indicate harmfulness if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively .

Propiedades

IUPAC Name |

4-propanoyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-7(10)5-3-6(8(11)12)9-4-5/h3-4,9H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFLLRUDRAKKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propionyl-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)

acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)